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molecular formula C9H9N3O B8540312 5-Amino-6-methylquinazoline-4-one

5-Amino-6-methylquinazoline-4-one

Cat. No. B8540312
M. Wt: 175.19 g/mol
InChI Key: IKFQIMCGUPGZGW-UHFFFAOYSA-N
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Patent
US04223143

Procedure details

An aqueous hydrazine solution (83%, 10 ml) in ethanol (10 ml) was added carefully at 28° under a nitrogen atmosphere to a mixture of 6-methyl-5-nitroquinazoline-4-one (formula 16, prepared according to Example VI) (10.0 g, 490 m-mol) and palladium-one-charcoal (10%, 1.0 g) in ethanol (150 ml). The mixture was refluxed for 1 hour. Cooling of the mixture to room temperature yielded crystals which were dissolved in dimethyl formamide (150 ml) and separated from the catalyst by filtration. The filtrate was evaporated and the residue recrystallized from ethanol. This yielded 7.0 g (82%) of the formula 17 target compound in the form of light yellow crystals, m.p. 260°-261° (decomp.); ir (KBr): 3480, 3315 cm-1 (NH2); pmr (DMSO-d6): δ 2.13 (s, 3 CH3), 6.70 (d, 1, J=8.5 Hz, H7), 6.95 (m, 2, D2O-exchangeable NH2), 7.36 (d, 1, J=8.5 Hz, H8), 7.88 (s, 1, H2), 11.67 (m, 1, D2O-exchangeable NH); ms (70 eV): m/e 175 (100%, M+).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-methyl-5-nitroquinazoline-4-one
Quantity
10 g
Type
reactant
Reaction Step One
Name
formula 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
palladium-one-charcoal
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NN.[CH3:3][C:4]1[C:5]([N+:15]([O-])=O)=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=[O:14]>C(O)C.CN(C)C=O>[NH2:15][C:5]1[C:4]([CH3:3])=[CH:13][CH:12]=[C:11]2[C:6]=1[C:7](=[O:14])[NH:8][CH:9]=[N:10]2

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Name
6-methyl-5-nitroquinazoline-4-one
Quantity
10 g
Type
reactant
Smiles
CC=1C(=C2C(NC=NC2=CC1)=O)[N+](=O)[O-]
Name
formula 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C2C(NC=NC2=CC1)=O)[N+](=O)[O-]
Name
palladium-one-charcoal
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
yielded crystals which
CUSTOM
Type
CUSTOM
Details
separated from the catalyst by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
NC1=C2C(NC=NC2=CC=C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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